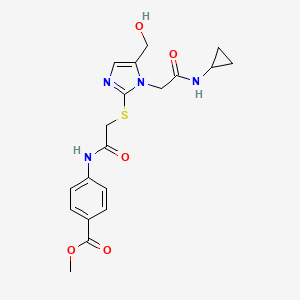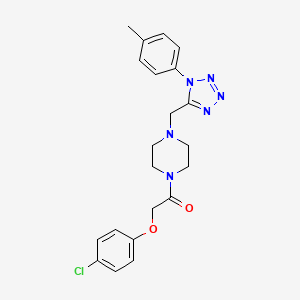
3-Ethyl-3-methyloxan-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-3-methyloxan-4-amine is a compound with the CAS Number: 2228808-13-5 . It has a molecular weight of 143.23 . The IUPAC name for this compound is 3-ethyl-3-methyltetrahydro-2H-pyran-4-amine . This compound is in liquid form .
Molecular Structure Analysis
The molecular structure of amines can be analyzed using various tools such as a structural formula editor and a 3D model viewer . Once a molecule is drawn, it can be converted into a 3D model .Chemical Reactions Analysis
The main chemical property of amines is their ability to act as weak organic bases . Amines react with acids to form salts .Physical And Chemical Properties Analysis
3-Ethyl-3-methyloxan-4-amine is a liquid at room temperature . It has a molecular weight of 143.23 .Wissenschaftliche Forschungsanwendungen
Epoxy-Silica Polymers for Stone Conservation
Epoxy derivatives, reacting with primary amines, have been studied for their potential in stone conservation materials. These materials exhibit unique properties, such as porosity and water absorption, which are crucial for their efficacy as conservation products (Cardiano et al., 2005).
Ureido Sugars Synthesis
The synthesis of new ureido sugars, derivatives of 2-amino-2-deoxy-D-glucose, involves reactions with amino acid esters. These compounds demonstrate the utility of amino functionalities in creating bioactive molecules (Piekarska-Bartoszewicz & Tcmeriusz, 1993).
Functional Poly(2-oxazoline)s
Poly(2-alkyl/aryl-2-oxazoline)s have gained attention for biomedical applications due to their chemical versatility and biocompatibility. Novel postpolymerization modification techniques have been developed for introducing a wide range of functionalities, enhancing their application potential (Mees & Hoogenboom, 2015).
Conformational Polymorphism in Tripodal Podands
Studies on tris[4-(nitrophenyloxy)ethyl]amine reveal the presence of polymorphic forms, which significantly impacts material properties and applications. The understanding of such polymorphism is crucial for designing materials with desired characteristics (Dey & Das, 2010).
Chemiluminescence in HPLC Detection
The use of N-(4-Aminobutyl)-N-ethylisoluminol as a pre-labelling reagent for amines in HPLC demonstrates advancements in detection methods, allowing for femtomole sensitivity. This development enhances analytical capabilities in various research fields (Kawasaki, Maeda, & Tsuji, 1985).
Poly(oxazoline)s with Antimicrobial Functions
The synthesis of poly(2-alkyl-1,3-oxazoline)s with terminal quaternary ammonium groups introduces antimicrobial properties to these polymers. Such functionalities are significant for biomedical applications, including the development of antimicrobial surfaces (Waschinski & Tiller, 2005).
Alkyl Amines in Particulate Matter
The size distribution and detection of alkyl amines in particulate matter have been explored, providing insights into atmospheric chemistry and pollution. Understanding these distributions is essential for environmental monitoring and assessment (VandenBoer et al., 2010).
Wirkmechanismus
While specific information on the mechanism of action for 3-Ethyl-3-methyloxan-4-amine is not available, it’s worth noting that monoamine oxidase (MAO) inhibitors have anti-inflammatory effects . They decrease the generation of end products such as hydrogen peroxide, aldehyde, and ammonium . They also inhibit biogenic amine degradation, which increases cellular and pericellular catecholamines in a variety of immune and some non-immune cells .
Safety and Hazards
The safety information for 3-Ethyl-3-methyloxan-4-amine includes several hazard statements such as H227, H302, H315, H318, H335 . Precautionary statements include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .
Zukünftige Richtungen
While specific future directions for 3-Ethyl-3-methyloxan-4-amine are not available, it’s worth noting that the compound is an important intermediate in the synthesis of Dabigatran etexilate , a thrombin inhibitor used to treat thromboses and cardiovascular diseases . This suggests potential future directions in the development of new treatments for these conditions.
Eigenschaften
IUPAC Name |
3-ethyl-3-methyloxan-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-3-8(2)6-10-5-4-7(8)9/h7H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSJZROUAFJPJQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COCCC1N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-3-methyloxan-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1,1'-Biphenyl]-4-yl-3-(3-chloro-4-fluoroanilino)-1-propanone](/img/structure/B2913854.png)

![N-cycloheptyl-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2913857.png)
![N-(3,5-dimethoxyphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2913859.png)
![5-[2-(4-chlorophenyl)ethanehydrazonoyl]-1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B2913860.png)
![3-[4-(3,5-Dinitrophenoxy)phenyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one](/img/structure/B2913861.png)

![2-(3-methoxybenzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2913866.png)





